N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide
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Overview
Description
N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide is a synthetic peptide compound with a complex structure It is characterized by the presence of multiple amino acid residues, including lysine, leucine, and alanine, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, reverting the compound to its reduced form.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction would yield the reduced form of the peptide.
Scientific Research Applications
N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: The compound is studied for its potential role in cellular signaling and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based therapeutics.
Industry: It may be used in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide: This compound is similar in structure but differs in the sequence of amino acids.
N2-(1-Oxotetradecyl)-L-lysyl-L-arginyl-L-threonyl-L-leucyl: Another related compound with a different amino acid sequence.
Uniqueness
N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C41H81N9O6 |
---|---|
Molecular Weight |
796.1 g/mol |
IUPAC Name |
N-[6-amino-1-[[1-[[1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide |
InChI |
InChI=1S/C41H81N9O6/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54) |
InChI Key |
NFPWMUOQSJXGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N |
Origin of Product |
United States |
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